molecular formula C22H28ClN5O5 B612268 (3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid CAS No. 1230628-71-3

(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid

Cat. No. B612268
CAS RN: 1230628-71-3
M. Wt: 477.94122
InChI Key: KENKPOUHXLJLEY-QANKJYHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML132, also known as CID-4462093 or NCGC-00183434, is the most potent caspase 1 inhibitor reported to date. It also possesses a unique selectivity pattern relative to other reported caspase inhibitors.

Scientific Research Applications

Scientific Research Applications

  • Anti-Inflammatory Potential : A study by Wannamaker et al. (2007) discusses a derivative of this compound, VX-765, which is an orally absorbed prodrug of VRT-043198. This compound is a potent and selective inhibitor of interleukin-converting enzyme/caspase-1 subfamily caspases. VX-765 was found to inhibit cytokine release and reduce disease severity in models of rheumatoid arthritis and skin inflammation, indicating its potential as a novel cytokine inhibitor for treating inflammatory diseases (Wannamaker et al., 2007).

  • Synthesis of β-Amino Butyrolactones : Brinkmann et al. (2000) explored the synthesis of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones using aspartic acid derivatives. Their research contributes to understanding the chemical reactivity of aspartic acid and its derivatives, which is relevant for designing novel organic compounds (Brinkmann et al., 2000).

  • Antibacterial Activity : Egawa et al. (1984) studied compounds structurally related to the query compound for their antibacterial properties. They found that some of these compounds exhibited significant antibacterial activity and could be candidates for further biological study (Egawa et al., 1984).

  • Immunobiological Activity : A study by Doláková et al. (2005) on 2-amino-3-(purin-9-yl)propanoic acids, which are structurally related to the query compound, investigated their immunostimulatory and immunomodulatory potency. These compounds were found to significantly enhance the secretion of certain chemokines, indicating potential applications in immunology (Doláková et al., 2005).

  • Peptide Synthesis : Seebach et al. (1998) reported on the synthesis of β-peptides consisting of geminally disubstituted β2,2- and β3,3-amino acids. This research provides insights into the development of new peptide structures and their potential applications in biochemical research (Seebach et al., 1998).

properties

CAS RN

1230628-71-3

Molecular Formula

C22H28ClN5O5

Molecular Weight

477.94122

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-cyanopropanoic acid

InChI

InChI=1S/C22H28ClN5O5/c1-22(2,3)18(27-19(31)12-6-7-15(25)14(23)9-12)21(33)28-8-4-5-16(28)20(32)26-13(11-24)10-17(29)30/h6-7,9,13,16,18H,4-5,8,10,25H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t13-,16-,18+/m0/s1

InChI Key

KENKPOUHXLJLEY-QANKJYHBSA-N

SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML132;  ML 132;  ML-132;  CID-4462093;  CID4462093; CID 4462093;  NCGC00183434;  NCGC 00183434;  NCGC-00183434.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid
Reactant of Route 2
(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid
Reactant of Route 3
Reactant of Route 3
(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid
Reactant of Route 4
(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid
Reactant of Route 5
(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid
Reactant of Route 6
(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid

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